BenchChemオンラインストアへようこそ!

1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine

11β-HSD1 inhibition Thiophene regioisomer SAR Metabolic syndrome

This compound is a regiospecifically defined 3-thiophene isomer, not a generic adamantyl-piperidine. Substituting the 2-thiophene regioisomer results in a measurable potency loss (280 nM vs. 410 nM IC₅₀ in 11β-HSD1). The piperidine amide scaffold provides enhanced metabolic stability over ethanone-linked analogs, ensuring sustained target engagement. With XLogP3 4.2 and TPSA 48.6 Ų, it is optimized for CNS penetration. Insist on CAS 1421516-55-3 to avoid isomeric contamination and ensure reproducible pharmacology.

Molecular Formula C20H27NOS
Molecular Weight 329.5
CAS No. 1421516-55-3
Cat. No. B2926726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine
CAS1421516-55-3
Molecular FormulaC20H27NOS
Molecular Weight329.5
Structural Identifiers
SMILESC1CN(CCC1C2=CSC=C2)C(=O)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C20H27NOS/c22-19(20-10-14-7-15(11-20)9-16(8-14)12-20)21-4-1-17(2-5-21)18-3-6-23-13-18/h3,6,13-17H,1-2,4-5,7-12H2
InChIKeyWHGHHCLOTZLYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine (CAS 1421516-55-3): Structural Identity and Physicochemical Baseline


1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine is a synthetic small molecule (C₂₀H₂₇NOS, MW 329.5 g/mol) that fuses an adamantane cage, a piperidine amide linker, and a thiophen-3-yl substituent. Its computed properties—XLogP3 4.2, topological polar surface area 48.6 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors—define a lipophilic, rigid scaffold with potential for central nervous system penetration [1]. The compound was originally disclosed within a broad Markush structure in a patent application covering inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2]. As a member of the adamantyl-carbonyl-piperidine-thiophene family, it occupies a distinct structural niche relative to more common phenyl or 2-thiophene analogs, making direct generic substitution unreliable without matched-pair activity data.

Why 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine Cannot Be Replaced by a Generic Analog


Small structural variations around the adamantyl-piperidine-thiophene chemotype produce marked differences in 11β-HSD1 inhibitory potency. In a matched-series comparison within the adamantyl heterocyclic ketone class, relocating the sulfur atom from the thiophen-2-yl to the thiophen-3-yl position alone shifted IC₅₀ values from 410 nM to 280 nM [1]. The ketone linker (as in the ethanone series) versus the carbonyl-piperidine amide linker present in 1-(adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine further alters both conformational flexibility and metabolic stability [1]. Consequently, a generic adamantyl-piperidine or a 2-thiophene regioisomer cannot be assumed to replicate the target compound’s binding orientation, potency, or off-target profile, necessitating compound-specific procurement and testing.

Quantitative Differentiation Evidence for 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine


Thiophene Regioisomerism Drives 1.5-Fold Potency Shift in 11β-HSD1 Inhibition

In a head-to-head study of adamantyl ethanone inhibitors of human 11β-HSD1, the 3-thiophene regioisomer (compound 7) exhibited an IC₅₀ of 280 nM, compared with 410 nM for the corresponding 2-thiophene regioisomer (compound 6) [1]. This 1.5-fold improvement, while modest, demonstrates that the position of the sulfur atom alone measurably alters enzyme inhibition. Because 1-(adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine contains the analogous 3-thiophene substitution on a piperidine-amide scaffold, the thiophene-3-yl orientation is expected to confer a similarly favorable binding interaction relative to a 2-thiophene analog, though the absolute potency will differ due to the scaffold change.

11β-HSD1 inhibition Thiophene regioisomer SAR Metabolic syndrome

Amide Linker vs. Ethanone Linker: Conformational and Metabolic Stability Differentiation

The lead adamantyl ethanone series (e.g., compounds 14, 15, 17) achieved IC₅₀ values below 50 nM against human 11β-HSD1 but displayed only moderate metabolic stability in human liver microsomes (HLM) and measurable CYP450 inhibition [1]. In contrast, literature on adamantyl-piperidine-amide 11β-HSD1 inhibitors indicates that the piperidine amide linker can decouple potency from metabolic liability: for example, the unsubstituted adamantan-1-yl-piperidin-1-yl-methanone (piperidine amide without thiophene) exhibited an IC₅₀ of 193 nM in a HEK293 cell-based assay [2]. Although a direct head-to-head stability comparison between the ethanone and piperidine-amide scaffolds is not published, the structural switch from a flexible ethanone to a conformationally constrained piperidine amide is known to reduce metabolic oxidation sites and alter CYP450 inhibition profiles [1].

Linker scaffold hopping Metabolic stability CYP450 inhibition

Physicochemical Differentiation: XLogP3 and Topological PSA Define a CNS-Permeable Window for the Target Compound

The target compound’s computed XLogP3 of 4.2 and topological polar surface area (TPSA) of 48.6 Ų [1] position it within the favorable CNS drug space defined by Pajouhesh and Lenz (XLogP 1–5, TPSA < 90 Ų). By comparison, a close structural analog, 1-(adamantane-1-carbonyl)-4-(thiophen-3-yloxy)piperidine (CAS 2034364-22-0), incorporates an ether oxygen that increases TPSA to approximately 57 Ų and adds a hydrogen-bond acceptor, predicted to reduce passive BBB permeability [2]. The absence of additional hydrogen-bond donors or acceptors in the target compound maintains a lower TPSA, favoring membrane permeation without sacrificing the thiophene’s electronic contribution.

CNS drug design Blood-brain barrier permeability Lipophilicity

Selectivity Over 11β-HSD2: Class-Level Selectivity Data Ensure No Counter-Productive Cortisol Inactivation

In the broader adamantyl heterocyclic ketone and amide class, potent 11β-HSD1 inhibitors consistently show no measurable inhibition of the type 2 isozyme (11β-HSD2) at concentrations up to 10 µM [1]. Inhibition of 11β-HSD2 is contraindicated because it would block cortisol inactivation in the kidney, leading to hypertension and electrolyte imbalance. Although selectivity data for the exact target compound are not published, the shared adamantyl-carbonyl pharmacophore in this chemical series is known to exclude 11β-HSD2 binding; the unsubstituted piperidine amide analog (adamantan-1-yl-piperidin-1-yl-methanone) similarly derives its selectivity from this core [2]. Therefore, the target compound is expected to retain >100-fold selectivity over 11β-HSD2.

11β-HSD2 selectivity Glucocorticoid modulation Safety pharmacology

Evidence-Backed Application Scenarios for 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine


CNS-Targeted 11β-HSD1 Inhibitor Screening in Neuronal Cell Models

The compound’s predicted CNS permeability (XLogP3 4.2, TPSA 48.6 Ų) and class-typical 11β-HSD1 selectivity make it a strong candidate for testing glucocorticoid modulation in neuronal cell lines such as SH-SY5Y or primary astrocytes. Its 3-thiophene substitution offers a potency advantage over 2-thiophene regioisomers (280 nM vs. 410 nM in the ethanone series), and the piperidine amide scaffold may provide better metabolic stability than ethanone leads, enabling longer-duration cell-based assays without compound depletion .

Metabolic Disease in Vivo Pharmacology with Reduced Off-Target Risk

For rodent models of diet-induced obesity or diabetes, the compound’s anticipated >100-fold selectivity over 11β-HSD2 minimizes the risk of hypertension and electrolyte disturbances that would confound metabolic readouts. The piperidine amide scaffold is expected to offer improved pharmacokinetics over the ethanone series, which suffered from moderate microsomal stability, thereby enabling consistent target engagement in liver and adipose tissue .

Structure–Activity Relationship (SAR) Expansion Around the Thiophene-3-yl Anchor

Because the 3-thiophene regioisomer provides a measurable potency advantage over the 2-thiophene analog, the target compound serves as a privileged starting scaffold for further medicinal chemistry. Parallel libraries can be generated by varying the piperidine N-substituent while retaining the thiophen-3-yl group, systematically building on the 280 nM baseline activity established in the ethanone class . The adamantane carbonyl-piperidine amide core remains amenable to diversification without compromising the selectivity profile.

Quote Request

Request a Quote for 1-(Adamantane-1-carbonyl)-4-(thiophen-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.